Cyclonona-2,6-dien-1-one
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Overview
Description
Cyclonona-2,6-dien-1-one is an organic compound with a unique structure characterized by a nine-membered ring containing two double bonds and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclonona-2,6-dien-1-one can be synthesized through various synthetic routes. One common method involves the Diels-Alder reaction, where a cyclic diene reacts with a dienophile to form the desired product. The reaction conditions typically include moderate temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclonona-2,6-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in cyclonona-2,6-dien-1-ol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Cyclonona-2,6-dien-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: This compound can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of cyclonona-2,6-dien-1-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the double bonds and the ketone group, which can participate in various chemical reactions. The specific pathways and targets depend on the context of its application, such as in catalysis or biological systems .
Comparison with Similar Compounds
Cyclonona-2,6-dien-1-one can be compared with other cyclic dienes and ketones:
Cyclonona-1,2,6-triene: Similar in structure but lacks the ketone group, leading to different reactivity and applications.
Cyclopentadiene: A smaller cyclic diene with different chemical properties and uses.
Cyclohexadiene: Another cyclic diene with a six-membered ring, used in various chemical reactions.
Properties
CAS No. |
61185-11-3 |
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Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
cyclonona-2,6-dien-1-one |
InChI |
InChI=1S/C9H12O/c10-9-7-5-3-1-2-4-6-8-9/h1,3,6,8H,2,4-5,7H2 |
InChI Key |
ZDUNGTOZSOUXNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(=O)CCC=C1 |
Origin of Product |
United States |
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